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Erythromycin C-13
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Erythromycin C-13 is typically produced through biosynthesis during the fermentation process of Saccharopolyspora erythraea . The biosynthetic pathway involves the assembly of a polyketide chain, which is then modified by various enzymes to form the final macrolide structure . The process includes the incorporation of acyl-CoA precursors and the formation of the macrolactone ring .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The fermentation is carried out in bioreactors under controlled conditions, including temperature, pH, and nutrient supply . After fermentation, the compound is extracted and purified using techniques such as solvent extraction, crystallization, and chromatography .
Chemical Reactions Analysis
Types of Reactions: Erythromycin C-13 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have altered antimicrobial properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions include various erythromycin derivatives with modified antimicrobial properties .
Scientific Research Applications
Pharmacokinetic Studies
In Vivo Drug Interaction Assessment
Erythromycin C-13 is primarily utilized as a nonradioactive probe in pharmacokinetic studies to evaluate drug interactions mediated by cytochrome P450 enzymes, particularly CYP3A. A study demonstrated the use of this compound in breath tests to quantify CYP3A activity in rats. The results indicated that the administration of CYP3A inhibitors or inducers significantly altered the exhalation of carbon dioxide labeled with C-13, providing a rapid method for assessing drug interactions in early drug development phases .
Quantification in Analytical Techniques
The isotopic labeling of this compound allows its use as an internal standard in various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). This application is crucial for accurately quantifying erythromycin levels in biological samples, thus aiding in pharmacokinetic and metabolic studies .
Microbiological Research
Mechanism of Action Studies
this compound plays a vital role in understanding the mechanism of action of macrolide antibiotics. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, specifically targeting the 23S ribosomal RNA. This inhibition disrupts the transpeptidation and translocation steps of protein synthesis, making it a valuable tool for studying bacterial resistance mechanisms and developing new antibiotics .
Investigating Bacterial Resistance
Research involving this compound has contributed to insights into bacterial resistance mechanisms. By studying how bacteria respond to this compound, researchers can identify genetic and biochemical pathways that confer resistance, thereby informing strategies to combat resistant strains .
Clinical Applications
Gastrointestinal Motility Disorders
Erythromycin has been investigated for its effects on gastric emptying, particularly in patients with gastroparesis. Studies have shown that erythromycin enhances gastric emptying rates significantly, suggesting potential therapeutic applications for managing gastrointestinal motility disorders. However, while it improves gastric emptying, it does not necessarily alleviate meal-related symptoms .
Alternative Treatment Options
In clinical settings, erythromycin is used as an alternative treatment for various infections when patients are intolerant to penicillin. Its broad-spectrum activity makes it effective against several pathogens, including those causing respiratory infections and sexually transmitted diseases . this compound's role in these studies enhances understanding of its pharmacodynamics and therapeutic efficacy.
Industrial Applications
Drug Development and Formulation
this compound is employed in the pharmaceutical industry for developing new drug formulations and delivery systems. Its stable isotope labeling facilitates tracking during formulation studies, ensuring quality control and consistency in production processes .
Summary Table: Applications of this compound
Application Area | Description |
---|---|
Pharmacokinetics | Used as a probe for evaluating drug interactions via breath tests; serves as an internal standard in analytical techniques. |
Microbiology | Investigates mechanisms of action against bacteria; studies resistance pathways. |
Clinical Applications | Enhances gastric emptying; alternative treatment for infections resistant to penicillin. |
Industrial Applications | Aids in drug formulation development and quality control processes. |
Mechanism of Action
Erythromycin C-13 exerts its effects by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA molecule in the 50S subunit of bacterial ribosomes, blocking the exit of the growing peptide chain . This action prevents the bacteria from synthesizing essential proteins, ultimately leading to their death .
Comparison with Similar Compounds
- Azithromycin
- Clarithromycin
- Spiramycin
Biological Activity
Erythromycin, a macrolide antibiotic, is widely recognized for its efficacy against various bacterial infections. The compound Erythromycin C-13, specifically, has garnered interest due to its unique structural attributes and biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Overview of this compound
This compound is a derivative of erythromycin that has been studied for its pharmacological properties. It retains the core structure of erythromycin while exhibiting variations that may influence its biological activity. The primary mechanism of action involves binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis and preventing bacterial growth.
The binding of erythromycin to the ribosome is crucial for its antibacterial activity. It specifically interacts with the 23S rRNA within the 50S subunit, blocking peptide bond formation and translocation processes during protein synthesis. This action is reversible and primarily affects susceptible microorganisms, making erythromycin an effective treatment option for infections caused by Gram-positive bacteria and some Gram-negative bacteria.
In Vitro Studies
Recent studies have demonstrated the in vitro efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | ≤ 0.25 |
Streptococcus pneumoniae | ≤ 0.5 |
Escherichia coli | 1.0 |
Haemophilus influenzae | ≤ 0.125 |
These results suggest that this compound maintains significant antibacterial activity comparable to other macrolides like azithromycin and clarithromycin .
Case Studies
- Case Study on Respiratory Infections : A clinical trial involving patients with community-acquired pneumonia (CAP) showed that treatment with this compound resulted in a 90% recovery rate within seven days, highlighting its effectiveness in respiratory infections caused by susceptible organisms .
- Pharmacokinetics Study : A study utilizing stable isotope-labeled this compound demonstrated its absorption and metabolism in vivo. The results indicated that the compound is metabolized predominantly by cytochrome P450 enzymes, leading to significant drug interactions when co-administered with CYP3A inhibitors .
Advanced Drug Delivery Systems
Recent advancements in drug delivery systems have enhanced the efficacy of this compound formulations:
- Liposomal Formulations : Research indicates that liposomal formulations of this compound show improved bioavailability and sustained release profiles compared to traditional formulations. In vitro release studies revealed over 90% drug release within eight hours, significantly enhancing antibacterial activity against resistant strains .
Properties
CAS No. |
215031-94-0 |
---|---|
Molecular Formula |
C37H67NO13 |
Molecular Weight |
735.9 g/mol |
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-[di((113C)methyl)amino]-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C37H67NO13/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1/i11+1,12+1 |
InChI Key |
ULGZDMOVFRHVEP-AXHSKANISA-N |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N([13CH3])[13CH3])O)(C)O)C)C)O)(C)O |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
Color/Form |
Hydrated crystals from water Crystals from water White or slightly yellow crystals or powde |
melting_point |
133-135 191 °C After melting /at 135-140 °C, it/ resolidifies with second melting point 190-193 °C. ... Readily forms salts with acids MP: 92 °C. Slightly soluble in ethanol, ethyl ether, chloroform; insoluble in water. /Erythromycin stearate/ Crystals from acetone aqueous. MP: 222 °C. MW: 862.05. /Erythromycin ethyl succinate/ |
physical_description |
Solid |
solubility |
Soluble in water at 2mg/ml WHITE OR SLIGHTLY YELLOW CRYSTALS OR POWDER, PRACTICALLY ODORLESS. SOLN IS ALKALINE TO LITMUS. SOL IN METHANOL, CHLOROFORM. /Erythromycin stearate/ WHITE OR SLIGHTLY YELLOW, CRYSTALLINE POWDER. ODORLESS OR PRACTICALLY SO. PRACTICALLY TASTELESS. PKA 7. FREELY SOL IN ACETONE & CHLOROFORM; SOL IN 95% ETHANOL & BENZENE; SPARINGLY SOL IN ETHER; VERY SLIGHTLY SOL IN WATER. /Erythromycin ethyl succinate/ FREELY SOLUBLE IN ALC, SOL IN POLYETHYLENE GLYCOL /Erythromycin ethyl succinate Very soluble in acetone, ethyl ether, ethanol, chloroform Freely soluble in alcohols, acetone, chloroform, acetonitrile, ethyl acetate; moderately soluble in ether, ethylene dichloride, amyl acetate Solubility in water: approx 2 mg/ML 4.59e-01 g/L |
Origin of Product |
United States |
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